molecular formula C10H8N2OD4 B602447 Cotinine-d4 CAS No. 350818-68-7

Cotinine-d4

Cat. No. B602447
CAS RN: 350818-68-7
M. Wt: 180.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Several liquid chromatography–tandem mass spectrometry (LC–MS-MS) methods have been described for measuring cotinine in biological fluids . The multiple reaction monitoring transitions for nicotine, cotinine, trans 3’-hydroxycotinine, nornicotine, norcotinine, nicotine-d4, and cotinine-d3 were selected at m/z 163.3/117.1 .


Molecular Structure Analysis

Cotinine is an N-alkylpyrrolidine that consists of N-methylpyrrolidinone bearing a pyridin-3-yl substituent at position C-5 . It crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system .


Chemical Reactions Analysis

Cotinine and cotinine-d3 are both complete within 4 min per sample using LC–MS-MS analysis .


Physical And Chemical Properties Analysis

Cotinine has a longer plasma half-life than nicotine . It accumulates in the body as a result of tobacco exposure .

Scientific Research Applications

Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine

Cotinine-d4 is used in the quantitation of urine nicotine, cotinine, and 3-OH-cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides an objective way to evaluate nicotine exposure and the associated health risks . The major metabolites are cotinine and 3-OH-cotinine which have significantly longer half-lives and allow for a longer detection window following nicotine use .

Application of HPLC-QQQ-MS/MS and RP-HPLC-DAD System

Cotinine-d4 is used in the application of high-performance liquid chromatography coupled to triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS), and RP-HPLC enriched with chaotropic additives. These methods allow reliable confirmation of tobacco smoke exposure in toxicological and epidemiological studies . The limits of detection (LOD) were much better for HPLC-QQQ-MS/MS in comparison to the RP-HPLC-DAD enriched with chaotropic additives .

Determination of Nicotine-Related Compounds in Smokeless Tobacco Products

Cotinine-d4 is used in the determination of nicotine-related compounds in smokeless tobacco products and nicotine-containing tobacco-free oral pouches . These products have increased in popularity in recent years and are associated with far fewer health hazards compared to cigarettes .

Mechanism of Action

Target of Action

Cotinine-d4, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) and MD2 , a protein associated with Toll-like receptor 4 (TLR4) . nAChRs play a crucial role in signal transmission in the nervous system, while TLR4 is involved in innate immune system responses.

Mode of Action

Cotinine-d4 interacts with its targets, leading to various physiological changes. It acts as a weak agonist of nAChRs , facilitating signal transmission in the nervous system. Additionally, cotinine-d4 binds to MD2, inhibiting TLR4 signaling . This interaction reduces the expression of pro-inflammatory factors, thereby attenuating neuroinflammation .

Biochemical Pathways

The interaction of cotinine-d4 with its targets affects several biochemical pathways. It inhibits the TLR4/NF-κB signaling pathway , which plays a key role in immune and inflammatory responses. By inhibiting this pathway, cotinine-d4 can reduce inflammation and improve conditions like deep vein thrombosis .

Pharmacokinetics

Cotinine-d4, like its parent compound nicotine, undergoes absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2A6 enzyme . The pharmacokinetic properties of cotinine-d4 impact its bioavailability, influencing its therapeutic potential.

Result of Action

The action of cotinine-d4 at the molecular and cellular levels leads to several effects. It has been shown to facilitate memory, cognition, executive function, and emotional responding . Furthermore, cotinine-d4 acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Safety and Hazards

Cotinine is safe and well tolerated in humans with short-term exposure . It has been shown to be much less toxic in rodents than nicotine .

Future Directions

Cotinine has been shown to prevent working and reference memory loss in a mouse model of Alzheimer’s disease (AD) and in a monkey model of schizophrenia . It has been suggested that cotinine may play a key role in promoting tobacco smoking in individuals that suffer from psychiatric conditions and represents a new potential therapeutic agent against psychiatric conditions such as AD and PTSD . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cotinine-d4 involves the incorporation of four deuterium atoms into the Cotinine molecule. This can be achieved through a series of synthetic steps starting from the precursor compound Nicotine-d4.", "Starting Materials": [ "Nicotine-d4", "Sodium Borohydride", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Nicotine-d4 is converted to Cotinine-d4 through a condensation reaction with formaldehyde in the presence of hydrochloric acid.", "Step 2: Cotinine-d4 is then reduced using sodium borohydride in deuterium oxide to incorporate deuterium atoms into the molecule.", "Step 3: The resulting compound is then subjected to a hydrolysis reaction using sodium hydroxide to remove the protecting groups.", "Step 4: The final step involves the acetylation of Cotinine-d4 using acetic anhydride and pyridine to yield the desired product." ] }

CAS RN

350818-68-7

Molecular Formula

C10H8N2OD4

Molecular Weight

180.24

Appearance

White-pale yellow solid

melting_point

40-42°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

15569-85-4 (unlabelled)

synonyms

(±)-Cotinine-2,4,5,6-d4

tag

Cotinine

Origin of Product

United States

Q & A

Q1: What is the significance of the nicotine metabolite ratio (NMR) and how is cotinine-d4 used to determine it?

A: The NMR is a valuable biomarker in smoking research as it reflects the rate of nicotine metabolism in an individual. A higher NMR indicates faster nicotine metabolism. [, ] Cotinine-d4, a deuterium-labeled form of cotinine, is administered and its metabolic product, deuterium-labeled 3'-hydroxycotinine, is measured alongside cotinine-d4 levels in biological samples like saliva. The ratio of these two deuterium-labeled compounds constitutes the NMR. [, ] This approach provides valuable insights into individual differences in nicotine metabolism and can help explain variations in smoking behavior and responses to smoking cessation interventions.

Q2: How does the use of cotinine-d4 improve the study of nicotine metabolism in pregnant women?

A: Studying nicotine metabolism during pregnancy presents unique challenges. Cotinine-d4, along with deuterium-labeled nicotine-d2, allows researchers to precisely track the metabolism of nicotine and cotinine by distinguishing the labeled compounds from their non-labeled counterparts. [] This is particularly important in pregnancy where physiological changes can alter drug metabolism. The use of deuterium-labeled compounds provides a clearer picture of how nicotine metabolism is affected by pregnancy and can aid in assessing potential risks to both mother and fetus.

Q3: Are there racial differences in nicotine metabolism as indicated by the nicotine metabolite ratio (NMR), and how was cotinine-d4 used to investigate this?

A: Research using cotinine-d4 to determine NMR has shown that White adolescents exhibit faster nicotine metabolism compared to Black/African American and Asian adolescents. [] This finding is consistent with observations in adult smokers, suggesting that racial variations in nicotine metabolism are present from adolescence. [] Understanding these differences can contribute to developing tailored smoking cessation strategies for different populations.

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